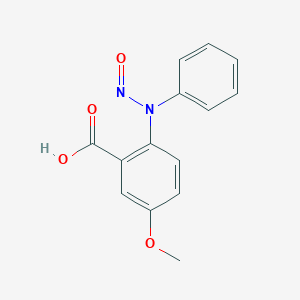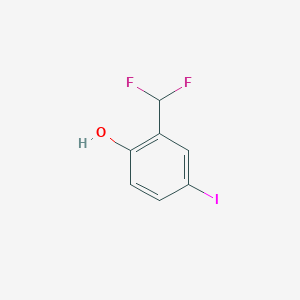
2-(Difluoromethyl)-4-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-4-iodo-phenol is an organic compound that features both difluoromethyl and iodine substituents on a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation of phenol derivatives, which can be achieved using difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenol ring .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-4-iodo-phenol may involve continuous flow processes to ensure high yields and purity. The starting materials are typically derived from commercially available compounds, and the final product is obtained through a series of reactions, including hydrolysis and precipitation .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-4-iodo-phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but often involve the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include quinones, deiodinated phenols, and substituted phenols with various functional groups .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-4-iodo-phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its role as a hydrogen bond donor.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-4-iodo-phenol involves its ability to act as a hydrogen bond donor due to the highly polarized C-H bond of the difluoromethyl group . This property makes it a valuable bioisostere for alcohol, thiol, or amine groups, allowing it to interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)-4-iodo-phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-4-bromo-phenol: Similar structure but with a bromine atom instead of an iodine atom.
2-(Difluoromethyl)-4-chloro-phenol: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
2-(Difluoromethyl)-4-iodo-phenol is unique due to the presence of both the difluoromethyl group and the iodine atom, which confer distinct chemical properties and reactivity. The difluoromethyl group enhances its hydrogen bond donating ability, while the iodine atom provides a site for further functionalization through substitution reactions .
Propiedades
Fórmula molecular |
C7H5F2IO |
|---|---|
Peso molecular |
270.01 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-4-iodophenol |
InChI |
InChI=1S/C7H5F2IO/c8-7(9)5-3-4(10)1-2-6(5)11/h1-3,7,11H |
Clave InChI |
FYEHKOLBCJLYHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


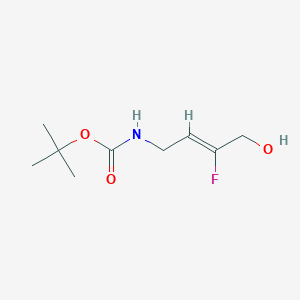
![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
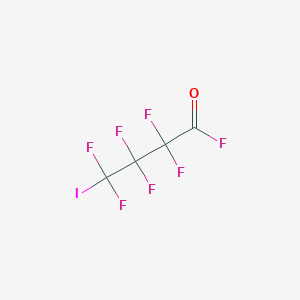
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
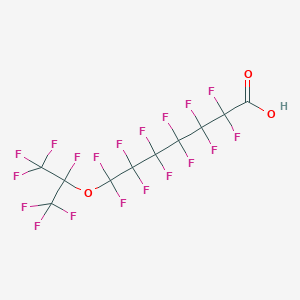
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)

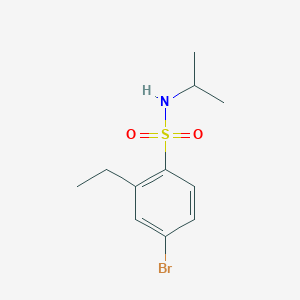

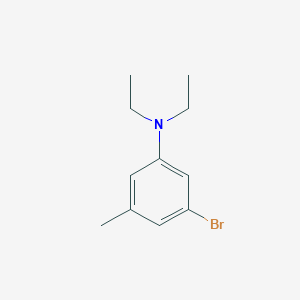
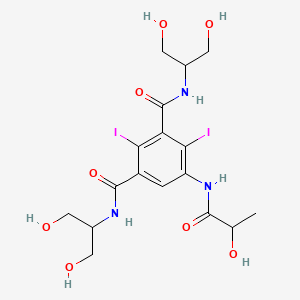
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)
